molecular formula C12H10N2O3 B2854579 4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide CAS No. 866151-33-9

4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide

Cat. No.: B2854579
CAS No.: 866151-33-9
M. Wt: 230.223
InChI Key: HRYRXOAEIOUYIX-UHFFFAOYSA-N
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Description

4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide is a bicyclic heterocyclic compound characterized by a fused 3-azabicyclo[3.1.0]hexane core with two ketone groups at positions 2 and 2. The benzene ring is substituted with a carboxamide group at the para position. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxamide moiety and rigidity from the bicyclic framework.

Properties

IUPAC Name

4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-10(15)6-1-3-7(4-2-6)14-11(16)8-5-9(8)12(14)17/h1-4,8-9H,5H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYRXOAEIOUYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide typically involves multiple steps, starting with the preparation of the bicyclic core followed by the introduction of the benzenecarboxamide group. Common synthetic routes include:

    Cyclization Reactions: Formation of the bicyclic core through cyclization reactions involving appropriate precursors.

    Amidation Reactions: Introduction of the benzenecarboxamide group via amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Availability/Notes
4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide C₁₂H₁₁N₃O₃ ~245.24 (estimated) Benzene ring with carboxamide (-CONH₂) Limited commercial availability; synthesis likely required
4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid C₁₅H₁₅NO₄ 273.29 Benzene ring with carboxylic acid (-COOH); bicyclo core with 6,6-dimethyl groups Discontinued by CymitQuimica; intended for lab use only
3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid C₁₅H₁₅NO₄ 259.26 Meta-substituted benzoic acid; bicyclo core with 6,6-dimethyl groups Discontinued; Fluorochem brand; long-term storage conditions unspecified
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate C₁₅H₁₉NO₄ 273.29 Ethyl ester (-COOEt) at position 6; benzyl substituent on nitrogen Available via LookChem (CAS 134575-06-7); Mol file provided

Key Structural and Functional Differences

Core Modifications: The dimethyl-substituted analogs (e.g., 4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid) exhibit enhanced steric hindrance, which may influence binding affinity in enzymatic assays compared to the non-methylated parent compound .

Functional Group Variations :

  • Carboxamide (-CONH₂) vs. carboxylic acid (-COOH): The carboxamide group in the target compound may enhance hydrogen-bonding interactions in biological systems, whereas carboxylic acid analogs could exhibit pH-dependent solubility .
  • Ester derivatives (e.g., ethyl carboxylates) are typically prodrug candidates, designed to improve bioavailability through hydrolysis in vivo .

The ethyl ester derivative (CAS 134575-06-7) remains available, highlighting its utility as a synthetic intermediate .

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